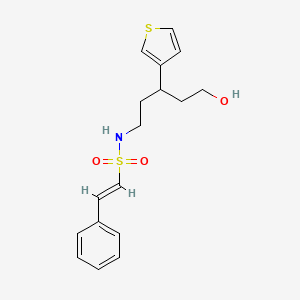

![molecular formula C10H10BrN3O B2757620 1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1538348-08-1](/img/structure/B2757620.png)

1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

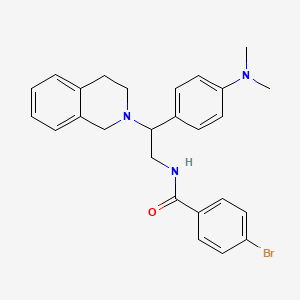

The compound “1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol” is likely to be a derivative of phenethyl alcohol . It contains a 1H-1,2,3-triazole ring, which is a five-membered ring structure containing two nitrogen atoms and three carbon atoms .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized via Suzuki–Miyaura cross-coupling reactions in aqueous medium . This involves the reaction of phenyl 1H-1,2,3-triazole with different substituted boronic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a compound with a similar structure, Ethanone, 1-(3-bromophenyl)-, has a molecular weight of 199.045 .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

One significant application of compounds related to "1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol" is in the preparation of polymers with controlled molecular architecture. A novel convergent approach to dendritic macromolecules utilizing dendritic fragments has been described, highlighting the control over the placement of peripheral groups and the stepwise growth process, demonstrating the potential of such compounds in the design of complex macromolecules (Hawker & Fréchet, 1990).

Organic Synthesis

The compound has been used in organic synthesis, for example, in the synthesis, characterization, and biological evaluation of derivatives aimed at antimicrobial activity. This illustrates the versatility of triazole derivatives in synthesizing compounds with potential biological activities (Sherekar et al., 2021).

Catalysis

In catalysis, half-sandwich Ruthenium(II) complexes incorporating triazole-based ligands have been explored for their catalytic activities in oxidation and transfer hydrogenation reactions. These studies demonstrate the role of triazole derivatives in designing catalysts with specific reactivities (Saleem et al., 2013).

Antimicrobial Applications

The synthesis and evaluation of triazole derivatives for antimicrobial activities are widespread, highlighting the antimicrobial potential of these compounds. Various derivatives have been synthesized and tested against different bacterial and fungal strains, showing excellent antimicrobial properties (Kaneria et al., 2016).

Materials Science

In materials science, triazole derivatives have been utilized in the design and synthesis of new materials with specific properties, such as radical-scavenging activity. Highly brominated mono- and bis-phenols derived from marine algae, exhibiting potent radical-scavenging activity, underscore the utility of such compounds in developing materials with antioxidant properties (Duan, Li, & Wang, 2007).

Eigenschaften

IUPAC Name |

1-[1-(3-bromophenyl)triazol-4-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O/c1-7(15)10-6-14(13-12-10)9-4-2-3-8(11)5-9/h2-7,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKLXEUERCRXGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=N1)C2=CC(=CC=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-methoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2757538.png)

![6-(2,2-dimethoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2757545.png)

![[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2757547.png)

![5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione](/img/structure/B2757548.png)

![1-(4-methylpiperidin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2757549.png)

![[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine](/img/structure/B2757551.png)

![[1-(Methylaminomethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2757554.png)